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Compound of Interest

Compound Name:
5-Chloro-2,3-

dimethoxybenzaldehyde

Cat. No.: B1334580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 5-Chloro-2,3-
dimethoxybenzaldehyde and its structural analogs. A comprehensive search of publicly

available databases did not yield experimental spectroscopic data for 5-Chloro-2,3-
dimethoxybenzaldehyde. Therefore, this document focuses on a detailed comparison of

available experimental data for two closely related and commercially available alternatives: 2,3-

dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde (also known as veratraldehyde).

Understanding the spectroscopic signatures of these analogs is crucial for researchers working

with substituted benzaldehyde derivatives in fields such as medicinal chemistry and materials

science.

Data Presentation: A Comparative Overview
The following tables summarize the available spectroscopic data for 2,3-

dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde. This data provides a baseline for

researchers to anticipate the spectral characteristics of related compounds.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent Chemical Shift (δ) in ppm

2,3-Dimethoxybenzaldehyde CDCl₃

10.44 (s, 1H, CHO), 7.42 (dd,

J=7.8, 1.6 Hz, 1H, Ar-H), 7.18 -

7.08 (m, 2H, Ar-H), 3.91 (s, 3H,

OCH₃), 3.89 (s, 3H, OCH₃)

3,4-Dimethoxybenzaldehyde CDCl₃

9.84 (s, 1H, CHO), 7.44 (dd,

J=8.2, 1.8 Hz, 1H, Ar-H), 7.41

(d, J=1.8 Hz, 1H, Ar-H), 6.98

(d, J=8.2 Hz, 1H, Ar-H), 3.95

(s, 6H, 2xOCH₃)[1]

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) in ppm

2,3-Dimethoxybenzaldehyde CDCl₃
190.0, 153.5, 148.2, 129.8,

124.4, 120.2, 115.6, 62.1, 56.0

3,4-Dimethoxybenzaldehyde CDCl₃

190.9, 154.2, 149.5, 130.1,

126.9, 110.6, 109.3, 56.2,

56.0[1]

Table 3: Infrared (IR) Spectroscopy Data

Compound Technique
Key Absorption Bands
(cm⁻¹)

2,3-Dimethoxybenzaldehyde Gas Phase

3000-2800 (C-H stretch), 1695

(C=O stretch), 1580, 1470

(C=C aromatic stretch), 1270

(Ar-O stretch)

3,4-Dimethoxybenzaldehyde KBr Pellet

3000-2800 (C-H stretch), 1680

(C=O stretch), 1585, 1510

(C=C aromatic stretch), 1270,

1140 (Ar-O stretch)[1]
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Table 4: Mass Spectrometry (MS) Data

Compound Ionization Method Key m/z values

2,3-Dimethoxybenzaldehyde Electron Ionization (EI)
166 (M⁺), 165, 137, 109, 79,

51

3,4-Dimethoxybenzaldehyde Electron Ionization (EI)
166 (M⁺), 165, 137, 109, 95,

79, 66, 51[2]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above. Specific parameters may vary depending on the instrumentation and

experimental setup.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. The magnetic field is shimmed to achieve optimal homogeneity.

¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters

include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and the acquisition of 8-16

scans. Chemical shifts are referenced to the residual solvent peak or an internal standard

(e.g., TMS at 0 ppm).

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with

single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and

a longer relaxation delay (e.g., 2-10 seconds) are typically required due to the lower natural

abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Veratraldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle

until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent

pellet using a hydraulic press.

Background Spectrum: Acquire a background spectrum of the empty sample compartment to

account for atmospheric CO₂ and water vapor.

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the infrared

spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The

spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid

chromatograph (LC-MS) for separation prior to analysis.

Ionization: For volatile and thermally stable compounds like the ones discussed, Electron

Ionization (EI) is a common technique. The sample is bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum that shows the relative intensity of different m/z values.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and

characterization of a small organic molecule like 5-Chloro-2,3-dimethoxybenzaldehyde.
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Caption: Logical workflow for spectroscopic analysis.

In conclusion, while experimental spectroscopic data for 5-Chloro-2,3-
dimethoxybenzaldehyde is not readily available in public domains, the provided data for its

structural isomers, 2,3-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde, serve as a

valuable reference for researchers. The presented protocols and workflow offer a foundational

guide for the spectroscopic characterization of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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